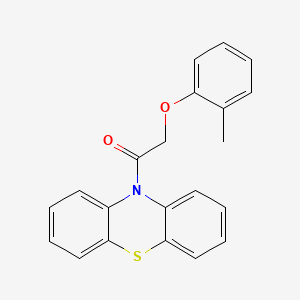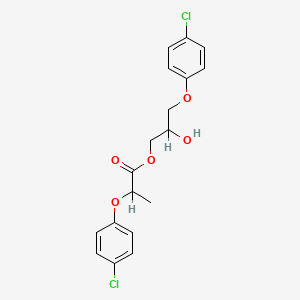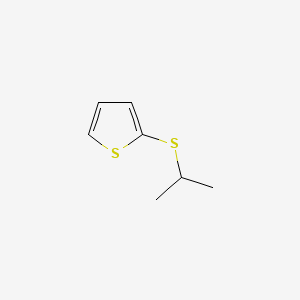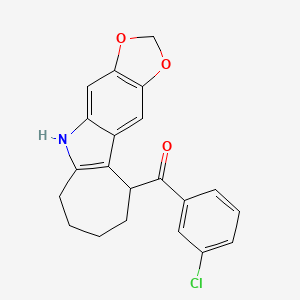![molecular formula C18H12N4S2 B14661630 (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene CAS No. 38673-82-4](/img/structure/B14661630.png)
(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16211~3,6~1~8,11~1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene can be achieved through a multi-step process involving the formation of the pentacyclic core followed by the introduction of sulfur and nitrogen atoms. Key steps may include cyclization reactions, thiolation, and amination under controlled conditions. Typical reagents used in these steps include organolithium compounds, sulfur sources like thiourea, and nitrogen sources such as azides.
Industrial Production Methods
Industrial production of this compound would likely involve scalable processes such as continuous flow synthesis and catalytic methods to ensure high yield and purity. Optimization of reaction conditions, including temperature, pressure, and solvent choice, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may exhibit interesting biological activities due to its heteroatom-rich structure. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored as therapeutic agents. The presence of sulfur and nitrogen atoms may enhance its interaction with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene involves its interaction with molecular targets through its sulfur and nitrogen atoms. These heteroatoms can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing various biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic compounds with sulfur and nitrogen atoms, such as:
Thiazoles: Known for their biological activity and use in pharmaceuticals.
Diazines: Commonly found in many natural products and synthetic drugs.
Dithianes: Used as intermediates in organic synthesis.
Uniqueness
What sets (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16211~3,6~1~8,11~1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene apart is its pentacyclic structure, which provides a rigid and stable framework
Propiedades
Número CAS |
38673-82-4 |
|---|---|
Fórmula molecular |
C18H12N4S2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2,12-dithia-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene |
InChI |
InChI=1S/C18H12N4S2/c1-5-15-19-11(1)9-12-2-6-17(20-12)24-18-8-4-14(22-18)10-13-3-7-16(21-13)23-15/h1-10,19,22H |
Clave InChI |
ZDUKDKIQBFIVBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC1=CC3=CC=C(N3)SC4=NC(=CC5=CC=C(N5)S2)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


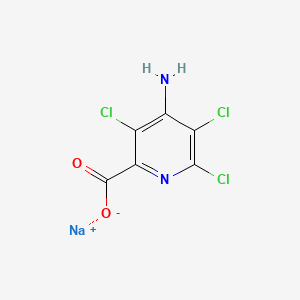
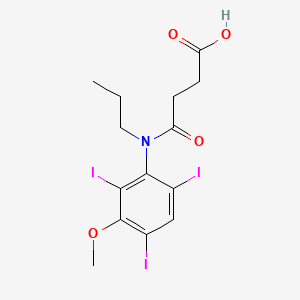

![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
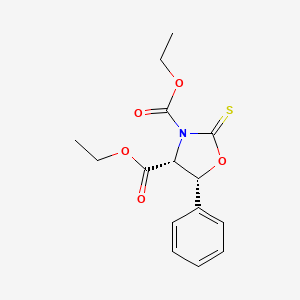
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

